molecular formula C12H12F3NO B14786521 2,3-Dihydrospiro(5-trifluoromethylbenzofuran-2,3'-pyrrolidine)

2,3-Dihydrospiro(5-trifluoromethylbenzofuran-2,3'-pyrrolidine)

Cat. No.: B14786521
M. Wt: 243.22 g/mol
InChI Key: VVEOADMPZLBGJL-UHFFFAOYSA-N
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Description

2,3-Dihydrospiro(5-trifluoromethylbenzofuran-2,3’-pyrrolidine) is a complex organic compound characterized by a spirocyclic structure. This compound features a trifluoromethyl group attached to a benzofuran ring, which is fused with a pyrrolidine ring. The unique spirocyclic structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydrospiro(5-trifluoromethylbenzofuran-2,3’-pyrrolidine) typically involves cyclization reactions. One practical and scalable method for constructing spiro-structures involves the cyclization of ortho-quinone methides with α-bromoketones using bifunctional phosphonium salt catalysis under mild conditions . This method allows for the highly diastereo- and enantio-selective construction of the desired spirocyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include ensuring the availability of high-purity starting materials, efficient catalytic systems, and scalable reaction conditions to maintain the desired selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrospiro(5-trifluoromethylbenzofuran-2,3’-pyrrolidine) can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2,3-Dihydrospiro(5-trifluoromethylbenzofuran-2,3’-pyrrolidine) has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dihydrospiro(5-trifluoromethylbenzofuran-2,3’-pyrrolidine) involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolizines: Compounds with a similar pyrrolidine ring structure.

    Pyrrolidine-2-one: A derivative with a carbonyl group.

    Pyrrolidine-2,5-diones: Compounds with two carbonyl groups.

    Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness

2,3-Dihydrospiro(5-trifluoromethylbenzofuran-2,3’-pyrrolidine) is unique due to its spirocyclic structure and the presence of a trifluoromethyl group

Properties

Molecular Formula

C12H12F3NO

Molecular Weight

243.22 g/mol

IUPAC Name

5-(trifluoromethyl)spiro[3H-1-benzofuran-2,3'-pyrrolidine]

InChI

InChI=1S/C12H12F3NO/c13-12(14,15)9-1-2-10-8(5-9)6-11(17-10)3-4-16-7-11/h1-2,5,16H,3-4,6-7H2

InChI Key

VVEOADMPZLBGJL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CC3=C(O2)C=CC(=C3)C(F)(F)F

Origin of Product

United States

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